Cannabidiol
Overview
Description
Cannabidiol is a naturally occurring compound found in the Cannabis sativa plant. It is one of over 100 identified cannabinoids in cannabis plants, along with tetrahydrocannabinol. Unlike tetrahydrocannabinol, this compound does not produce psychoactive effects, making it a popular choice for therapeutic applications. This compound has gained significant attention for its potential health benefits, including pain relief, anti-inflammatory properties, and anxiety reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cannabidiol can be synthesized through various methods, including the extraction from cannabis plants and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol or carbon dioxide to isolate this compound from the plant material. Chemical synthesis of this compound involves the cyclization of olivetol with a monoterpene, such as limonene, under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs supercritical carbon dioxide extraction due to its efficiency and safety. This method involves using carbon dioxide at high pressure and low temperature to extract this compound from the plant material. The resulting extract is then purified through processes such as winterization and distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Cannabidiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of hydroxyquinone derivatives.
Reduction: Reduction typically results in the formation of tetrahydrocannabinol.
Substitution: Substitution reactions can produce halogenated this compound derivatives
Scientific Research Applications
Cannabidiol has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a precursor for synthesizing other cannabinoids and cannabinoid derivatives.
Biology: Research has shown that this compound can modulate the endocannabinoid system, influencing processes such as pain perception, mood regulation, and immune response.
Medicine: this compound is being investigated for its potential therapeutic effects in treating conditions such as epilepsy, anxiety, chronic pain, and inflammation. .
Industry: this compound is used in the production of various consumer products, including dietary supplements, cosmetics, and pharmaceuticals
Mechanism of Action
Cannabidiol exerts its effects through multiple mechanisms:
Endocannabinoid System: this compound interacts with cannabinoid receptors CB1 and CB2, modulating neurotransmitter release and influencing processes such as pain sensation, appetite, and mood.
Serotonin Receptors: this compound acts as an agonist at serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Ion Channels: this compound modulates ion channels, including transient receptor potential vanilloid 1 (TRPV1) channels, which play a role in pain perception and inflammation .
Comparison with Similar Compounds
Cannabidiol is often compared to other cannabinoids, particularly tetrahydrocannabinol:
Tetrahydrocannabinol: Unlike this compound, tetrahydrocannabinol produces psychoactive effects and is primarily responsible for the “high” associated with cannabis use. .
Cannabichromene: Cannabichromene is another non-psychoactive cannabinoid with potential anti-inflammatory and analgesic properties.
Cannabigerol: Cannabigerol is considered the “parent” cannabinoid from which other cannabinoids are synthesized. .
This compound’s unique non-psychoactive nature and wide range of potential therapeutic applications make it a compound of significant interest in both scientific research and industry.
Properties
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871959, DTXSID301038839 | |
Record name | Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. | |
Record name | Cannabidiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13956-29-1, 3556-78-3 | |
Record name | Cannabidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANNABIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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